molecular formula C6H9N3 B13865593 N-prop-2-enyl-1H-imidazol-2-amine

N-prop-2-enyl-1H-imidazol-2-amine

Cat. No.: B13865593
M. Wt: 123.16 g/mol
InChI Key: PTHYEYDRXBHERO-UHFFFAOYSA-N
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Description

N-prop-2-enyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound features a prop-2-enyl group attached to the nitrogen atom at the 1-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

N-prop-2-enyl-1H-imidazol-2-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and catalysts.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The prop-2-enyl group enhances the compound’s binding affinity and specificity for certain targets. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: The parent compound of the imidazole family, lacking the prop-2-enyl group.

    2-methyl-1H-imidazole: A methyl-substituted derivative with different chemical properties.

    1H-benzimidazole: A fused ring system with distinct biological activities.

Uniqueness

N-prop-2-enyl-1H-imidazol-2-amine is unique due to the presence of the prop-2-enyl group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N-prop-2-enyl-1H-imidazol-2-amine

InChI

InChI=1S/C6H9N3/c1-2-3-7-6-8-4-5-9-6/h2,4-5H,1,3H2,(H2,7,8,9)

InChI Key

PTHYEYDRXBHERO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC=CN1

Origin of Product

United States

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